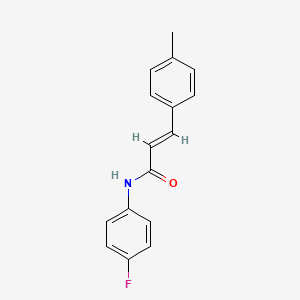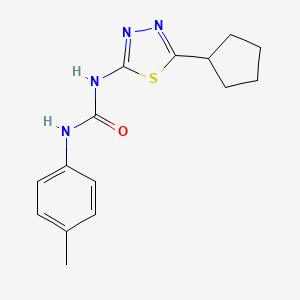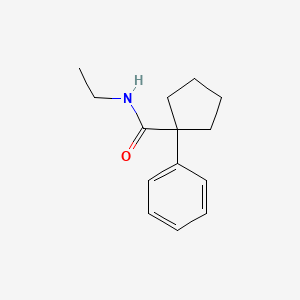![molecular formula C20H22N2O2 B5878591 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. It was first identified in the 1990s as a compound with anti-tumor properties and has since been the subject of numerous studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. It has been shown to induce the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. It may also inhibit the formation of new blood vessels, which can help to limit the growth and spread of tumors.
Biochemical and Physiological Effects:
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It can induce the production of inflammatory cytokines and chemokines, which can lead to the recruitment of immune cells to the site of the tumor. It may also inhibit the formation of new blood vessels, which can help to limit the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide as a research tool is that it has been extensively studied and its mechanism of action is relatively well understood. It can be used to investigate the role of the immune system in cancer treatment and to explore potential combination therapies with chemotherapy and radiation therapy. However, one limitation is that it has not yet been approved for clinical use and its potential side effects and toxicity are not fully understood.
Orientations Futures
There are several potential future directions for research on N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is in combination therapies with other anti-cancer agents, such as immunotherapies or targeted therapies. Another area of interest is in exploring the potential use of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide in combination with radiation therapy for the treatment of solid tumors. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-bromoacetophenone, followed by further reactions to introduce the amide and methylbutanamide groups.
Applications De Recherche Scientifique
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been the subject of extensive scientific research as a potential anti-cancer agent. Studies have shown that it can induce tumor necrosis and inhibit the growth of a variety of different types of cancer cells, including melanoma, lung cancer, and colon cancer. It has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-7-5-15(6-8-16)20-22-17-10-13(3)14(4)11-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHJTZKGWOZPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)
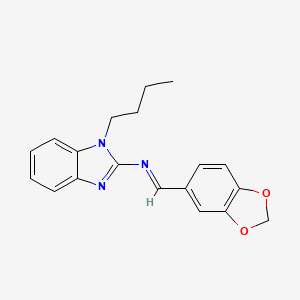
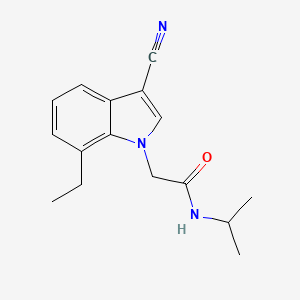
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)



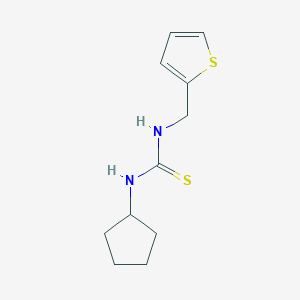
![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
